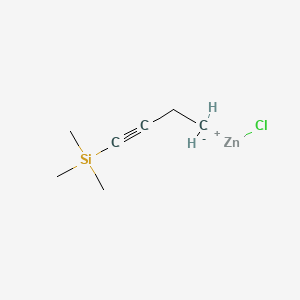
but-1-ynyl(trimethyl)silane;chlorozinc(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is a compound that combines the properties of both organosilanes and organozinc reagents. It is used in various organic synthesis reactions due to its unique reactivity and stability. The compound is known for its ability to participate in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of but-1-ynyl(trimethyl)silane;chlorozinc(1+) typically involves the reaction of but-1-ynyl(trimethyl)silane with a zinc chloride solution. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the formation of a zinc-carbon bond, which is stabilized by the trimethylsilyl group.
Industrial Production Methods
Industrial production of but-1-ynyl(trimethyl)silane;chlorozinc(1+) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
But-1-ynyl(trimethyl)silane;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Hydrobromic acid: Used in electrophilic substitution reactions.
Hydride donors: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from reactions involving but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Silanols: Formed through oxidation reactions.
Siloxanes: Formed through condensation reactions.
Substituted silanes: Formed through nucleophilic substitution reactions.
科学研究应用
But-1-ynyl(trimethyl)silane;chlorozinc(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of but-1-ynyl(trimethyl)silane;chlorozinc(1+) involves the formation of reactive intermediates that facilitate various chemical transformations. The compound’s reactivity is primarily due to the presence of the zinc-carbon bond, which can undergo nucleophilic attack or electrophilic addition. The trimethylsilyl group provides stability to the reactive intermediates, allowing for controlled and selective reactions.
相似化合物的比较
Similar Compounds
Allyltrimethylsilane: Similar in structure but contains an allyl group instead of a but-1-ynyl group.
Vinyltrimethylsilane: Contains a vinyl group and exhibits different reactivity compared to but-1-ynyl(trimethyl)silane.
Ethynyltrimethylsilane: Contains an ethynyl group and is used in similar types of reactions.
Uniqueness
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is unique due to its combination of a but-1-ynyl group and a chlorozinc moiety. This combination provides distinct reactivity and stability, making it a valuable reagent in organic synthesis. The presence of the trimethylsilyl group enhances the compound’s stability and allows for selective reactions, distinguishing it from other similar compounds.
属性
CAS 编号 |
74133-08-7 |
|---|---|
分子式 |
C7H13ClSiZn |
分子量 |
226.1 g/mol |
IUPAC 名称 |
but-1-ynyl(trimethyl)silane;chlorozinc(1+) |
InChI |
InChI=1S/C7H13Si.ClH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
RZQHWVXJQCYJQN-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)C#CC[CH2-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


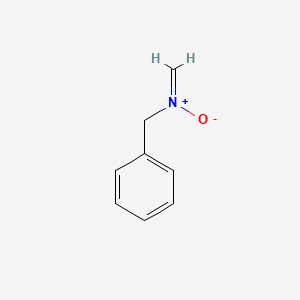
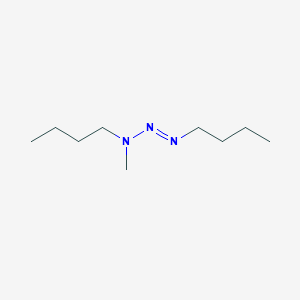
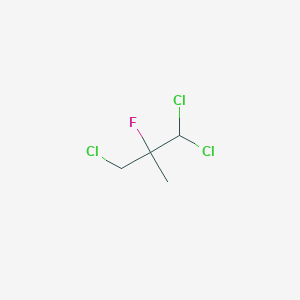
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
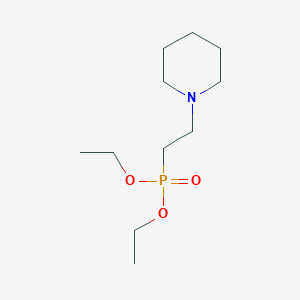
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)

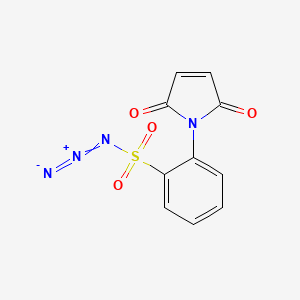
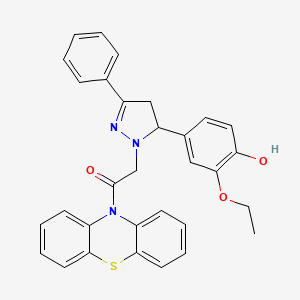
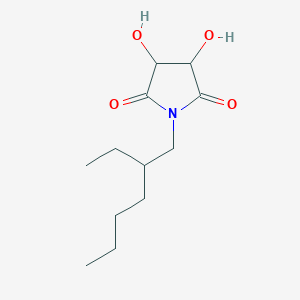
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)


